6-Hydroxyphthalide
Overview
Description
6-Hydroxyphthalide is a chemical compound that is related to the phthalide family, which is characterized by a lactone ring—a cyclic ester—derived from phthalic acid. While the provided papers do not directly discuss 6-Hydroxyphthalide, they do provide insights into various hydroxyphthalides and their derivatives, which can be used to infer some general aspects about 6-Hydroxyphthalide. For instance, hydroxyphthalides are known to be intermediates in the synthesis of various bioactive compounds and can exhibit interesting chemical and physical properties .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of hydroxyphthalide derivatives can be quite complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 2-hydroxyisophthaldehyde shows infinite chains of molecules joined by hydrogen bonds . Similarly, the coordination properties of hydroxyisophthalic acids have been studied, revealing their potential for creating functional materials based on coordination polymers . These studies suggest that 6-Hydroxyphthalide may also form intricate molecular structures with potential for various applications.
Chemical Reactions Analysis
Hydroxyphthalides can undergo a range of chemical reactions. The reactivity of 6-Aminomethylphthalhydrazide with indoles to produce chemiluminescent derivatives is one such example . Another study shows the conversion of hydroxyphthalides into (Z)-3-alkylidenephthalides and 3-alkylisocoumarins under acidic conditions . These reactions demonstrate the chemical versatility of hydroxyphthalide derivatives and suggest that 6-Hydroxyphthalide could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyphthalide derivatives can vary widely. For instance, 6 α-n-Hexyl-1 α-hydroxymethyl-(4aβ, 8aα)-decahydronaphthalene-2β–ol exhibits liquid crystalline behavior in the presence of water . The synthesis of 7-Hydroxy-6-methylphthalide demonstrates regioselectivity and involves a one-pot synthesis with specific reagents and catalysts . These studies indicate that hydroxyphthalide derivatives can have unique physical and chemical properties, which could also be true for 6-Hydroxyphthalide.
Scientific Research Applications
Neurological Research
- Degeneration of Nerve Terminals : 6-Hydroxydopamine (6-OHDA), closely related to 6-Hydroxyphthalide, has been used clinically to create a chemical sympathectomy, resulting in selective degeneration of sympathetic nerve terminals (Flach & Wood, 1978).
- Parkinson's Disease Models : 6-OHDA is a common neurotoxin used to generate experimental models for Parkinson's disease, providing significant insights into the disease and potential treatments (Bové & Perier, 2012).
Pharmacological Properties
- Phthalide Derivatives : Research on phthalide derivatives, like 4,6-Dimethoxy-5-hydroxyphthalide, has shown potential pharmacological properties, such as increasing bile excretion in rats (Borkowski et al., 1976).
Chemical Synthesis and Applications
- Synthesis of Phthalide Derivatives : Studies have described methods for synthesizing various phthalide compounds, which have potential applications in pharmaceutical and chemical industries (Mali & Babu, 1998).
Natural Compounds and Bioactivity
- Phthalides from Ligusticum wallichii : Phthalides, including 3-butylidene-7-hydroxyphthalide, have been isolated from natural sources like the rhizome of Ligusticum wallichii, demonstrating increased coronary blood flow in dog hearts (Wang Pushan et al., 1984).
Microbial Synthesis and Activity
- Fungistatic Activity of Phthalides : The microbial synthesis of 3-butyl-3-hydroxyphthalide has been explored for potential fungistatic activity, showing promise in bioactive compound development (Gach et al., 2021).
Safety And Hazards
Future Directions
Phthalides, including 6-Hydroxyphthalide, have been widely tested for their pharmacological properties . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . The paper concludes with the challenges faced and future directions in controlled drug delivery .
properties
IUPAC Name |
6-hydroxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIZGBVJDMPJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493826 | |
Record name | 6-Hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyphthalide | |
CAS RN |
55104-32-0 | |
Record name | 6-Hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1,3-dihydro-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.